molecular formula C19H27NOS B2979975 2-(Cyclopentylthio)-1-(3-phenylazepan-1-yl)ethanone CAS No. 1705293-54-4

2-(Cyclopentylthio)-1-(3-phenylazepan-1-yl)ethanone

Cat. No.: B2979975
CAS No.: 1705293-54-4
M. Wt: 317.49
InChI Key: GYUDHVYWMSZHCZ-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(3-phenylazepan-1-yl)ethanone is a ketone derivative featuring a seven-membered azepane ring substituted with a phenyl group at the 3-position and a cyclopentylthio moiety at the ethanone side chain. Its molecular formula is C₁₈H₂₅NOS, distinguishing it from classical synthetic cannabinoids (e.g., JWH series) or cathinones. The azepane core introduces conformational flexibility, while the cyclopentylthio group may influence lipophilicity and metabolic stability compared to oxygenated analogs like methoxyphenyl derivatives .

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-(3-phenylazepan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NOS/c21-19(15-22-18-11-4-5-12-18)20-13-7-6-10-17(14-20)16-8-2-1-3-9-16/h1-3,8-9,17-18H,4-7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUDHVYWMSZHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCCCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylthio)-1-(3-phenylazepan-1-yl)ethanone typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a haloalkane and an amine.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Cyclopentylthio Group: The cyclopentylthio group can be attached through a nucleophilic substitution reaction using a thiol and an appropriate leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-1-(3-phenylazepan-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopentylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopentylthio)-1-(3-phenylazepan-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylthio)-1-(3-phenylazepan-1-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Formula LogP* (Predicted)
2-(Cyclopentylthio)-1-(3-phenylazepan-1-yl)ethanone Azepane Cyclopentylthio, Phenyl C₁₈H₂₅NOS 3.8
JWH-250 Indole 1-Pentylindol-3-yl, 2-Methoxyphenyl C₂₂H₂₅NO₂ 4.2
JWH-302 Indole 1-Pentylindol-3-yl, 3-Methoxyphenyl C₂₂H₂₅NO₂ 4.1

*LogP values estimated via computational tools (e.g., ChemAxon).

2.2 Physicochemical and Analytical Profiles
  • GC-FTIR Analysis :

    • The target compound’ C-S stretch (~650 cm⁻¹) and azepane N-H (~3300 cm⁻¹) in FTIR spectra differentiate it from JWH derivatives, which show C-O stretches (~1250 cm⁻¹) and indole N-H (~3400 cm⁻¹) .
    • GC retention times would vary due to differences in polarity; the target’s higher lipophilicity may result in longer retention compared to methoxy-substituted JWH compounds .
  • Mass Spectrometry (MS) :

    • The azepane ring’s fragmentation pattern would yield distinct ions (e.g., m/z 98 for azepane cleavage) versus indole-derived ions (e.g., m/z 144 for JWH-250) .
2.3 Pharmacological Implications

While JWH compounds act as potent cannabinoid receptor agonists (CB1/CB2), the target’s azepane-thioether structure suggests divergent receptor interactions. Computational docking studies hypothesize weaker CB1 affinity due to steric hindrance from the azepane ring, though experimental validation is lacking .

2.4 Metabolic Stability

Thioether groups are prone to oxidative metabolism (e.g., sulfoxidation), whereas methoxy groups undergo demethylation. This may result in shorter half-lives for the target compound compared to JWH analogs .

Biological Activity

Chemical Structure and Properties

2-(Cyclopentylthio)-1-(3-phenylazepan-1-yl)ethanone is a compound that features a cyclopentyl thioether and an azepane moiety. Its molecular formula can be denoted as C15H21NOSC_{15}H_{21}NOS, with a molecular weight of approximately 273.40 g/mol. The presence of sulfur in the thioether group often implies unique reactivity and biological interactions.

Pharmacological Potential

Compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thioether compounds have been studied for their potential to inhibit bacterial growth. For instance, studies on thioether derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria.
  • Neuropharmacological Effects : The azepane ring is known for its potential in modulating neurotransmitter systems, particularly in the context of anxiety and depression. Compounds that interact with serotonin and dopamine receptors could be explored for their psychoactive properties.

The biological activity of thioether-containing compounds is often attributed to their ability to form reactive intermediates that can interact with cellular targets. The azepane structure may facilitate binding to GABAergic or serotonergic receptors, mediating anxiolytic or antidepressant effects.

Research Findings

Recent studies have focused on the synthesis and evaluation of thioether derivatives for medicinal chemistry applications. Key findings include:

  • Synthesis Techniques : Various synthetic routes have been developed to create thioether compounds with improved yields and purities.
  • In Vitro Studies : Preliminary in vitro assays indicate that certain thioether derivatives demonstrate cytotoxic activity against cancer cell lines, suggesting potential as anticancer agents.
  • In Vivo Studies : Animal models have shown promising results for neuropharmacological effects, warranting further investigation into therapeutic applications.

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